(1S,4S)-1,4-diphenylbutane-1,4-diol
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Overview
Description
(1S,4S)-1,4-diphenylbutane-1,4-diol is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-diphenylbutane-1,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of 1,4-diphenyl-2-butene-1,4-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the dihydroxylation of 1,4-diphenyl-1,3-butadiene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-1,4-diphenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 1,4-diphenyl-2-butene-1,4-dione.
Reduction: Formation of 1,4-diphenylbutane.
Substitution: Formation of 1,4-diphenylbutane-1,4-dichloride or 1,4-diphenylbutane-1,4-diesters.
Scientific Research Applications
(1S,4S)-1,4-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4S)-1,4-diphenylbutane-1,4-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl groups contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-1,4-diphenylbutane-1,4-diol: The enantiomer of (1S,4S)-1,4-diphenylbutane-1,4-diol with similar chemical properties but different biological activity.
1,4-diphenylbutane: Lacks the hydroxyl groups, resulting in different reactivity and applications.
1,4-diphenyl-2-butene-1,4-dione: An oxidized form with distinct chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C16H18O2 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
(1S,4S)-1,4-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
FPJCDQHWOJGOKB-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC[C@@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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